3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
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Overview
Description
3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a triazolo-thiadiazole ring, which is further connected to an aniline moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Mechanism of Action
Target of Action
The compound 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can exhibit cytotoxic activities through the inhibition of targets such as egfr and parp-1 . This suggests that the compound may interact with its targets by binding to the active sites of these enzymes, thereby inhibiting their function and leading to downstream effects such as apoptosis induction in cancer cells .
Biochemical Pathways
For instance, inhibition of carbonic anhydrase could affect pH regulation and fluid balance in cells, while inhibition of cholinesterase could impact neurotransmission .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies would provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The result of the action of this compound is likely to be multifaceted, given its potential to inhibit multiple enzymes. For instance, its anticancer activity could result from the induction of apoptosis in cancer cells through the inhibition of targets such as EGFR and PARP-1 . Its antimicrobial and antiviral activities could result from the disruption of essential biochemical processes in pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline typically involves multiple steps, starting with the formation of the triazolo-thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the trifluoromethyl group is often accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the coupling of the triazolo-thiadiazole intermediate with aniline under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazolo-thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety may yield nitro derivatives, while nucleophilic substitution of the trifluoromethyl group can lead to a variety of substituted products.
Scientific Research Applications
3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and aniline moieties but differs in the core structure.
4-(Trifluoromethyl)aniline: Similar in having the trifluoromethyl group attached to an aniline ring.
4-Nitro-3-(trifluoromethyl)aniline: Contains both the trifluoromethyl and nitro groups, offering different reactivity and applications.
Uniqueness
What sets 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline apart is its unique triazolo-thiadiazole core, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-2-1-3-6(14)4-5/h1-4H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJXBBXMRWZSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3S2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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